4-Hydroxybenzamidine (often supplied as its hydrochloride salt, CAS 38148-63-9) is a bifunctional aromatic amidine characterized by a basic amidine group and a reactive para-phenolic hydroxyl group. In industrial and advanced research procurement, it is primarily sourced as a rigid, hydrogen-bond-donating building block for active pharmaceutical ingredients (particularly serine protease inhibitors) and as a bulky aromatic spacer cation in the fabrication of moisture-resistant 2D/3D hybrid perovskite solar cells. Its specific pKa profile, combined with the para-hydroxyl substitution, allows it to engage in defined hydrogen-bonding networks and metal-coordination geometries that standard benzamidine cannot replicate, making it an essential precursor for targeted structural optimization in both medicinal chemistry and optoelectronics [1].
Substituting 4-hydroxybenzamidine with standard benzamidine or aliphatic amidines leads to critical failures in both biological target binding and material crystallization. In pharmaceutical applications, the absence of the para-hydroxyl group eliminates a crucial hydrogen-bond donor/acceptor interaction within the S-1 pocket of serine proteases like Factor Xa, resulting in up to a 67-fold drop in inhibitor potency. In materials science, particularly perovskite manufacturing, replacing the 4-hydroxy-substituted aromatic spacer with simpler alkylammonium or unsubstituted formamidinium cations fails to provide the necessary steric bulk and multiple NH···I hydrogen-bonding interactions required to suppress ion migration. This substitution directly degrades the thermal stability and charge carrier lifetime of the resulting films, proving that the para-hydroxyl motif is structurally non-negotiable for these specific applications[1].
The incorporation of 4-hydroxybenzamidine hydrochloride (p-HOPhFACl) as a bulky aromatic spacer in 2D/3D hybrid perovskite fabrication outperforms standard 3D perovskite controls. Devices utilizing the 4-hydroxybenzamidine spacer achieved an average Power Conversion Efficiency (PCE) of 20.90%, compared to 18.35% for the 3D control. Furthermore, the photovoltage decay time was extended to 158.0 μs from 49.1 μs, indicating a measurable reduction in defect density and an increase in charge carrier lifetimes [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Photovoltage Decay Time |
| Target Compound Data | PCE: 20.90%; Decay time: 158.0 μs |
| Comparator Or Baseline | 3D Perovskite Control (PCE: 18.35%; Decay time: 49.1 μs) |
| Quantified Difference | 13.9% relative increase in average PCE; 3.2-fold increase in photovoltage decay time |
| Conditions | Planar n-i-p architecture 2D/3D PSCs under standard simulated AM 1.5G 100 mW cm–2 illumination |
For solar cell manufacturers, procuring this specific aromatic spacer directly translates to measurable efficiency gains and superior moisture/thermal stability in commercial perovskite modules.
In the optimization of sulfonamidopyrrolidinone Factor Xa (fXa) inhibitors, the selection of the P-1 ligand is critical for binding affinity. Inserting a 4-hydroxybenzamidine moiety into the S-1 subsite of the fXa active site yielded a 16-fold to 67-fold increase in potency compared to the unsubstituted benzamidine parent compounds. Specifically, the 4-hydroxy analogue compound demonstrated a Ki of 2 nM and >1000-fold selectivity against structurally related serine proteinases, driven by the hydroxyl group's interaction within the H-bond rich S-1 pocket[1].
| Evidence Dimension | Inhibitor Potency (Ki) against Factor Xa |
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | Unsubstituted benzamidine parent compound |
| Quantified Difference | 16-fold to 67-fold increase in fXa inhibitory potency |
| Conditions | in vitro Factor Xa inhibition assays and trypsin X-ray crystallographic binding models |
Pharmaceutical procurement teams must source the 4-hydroxy variant over standard benzamidine to achieve the nanomolar potency required for viable antithrombotic drug candidates.
4-Hydroxybenzamidine hydrochloride serves as an effective precursor in the copper-catalyzed three-component cyclization with styrenes and fluoroalkyl halides. This methodology allows the direct synthesis of modular fluoroalkylated pyrimidines. Under optimized conditions using Cu(acac)2 and TBHP, 4-hydroxybenzamidine successfully undergoes radical-polar crossover cyclization to yield the target functionalized pyrimidine in a 60% isolated yield, demonstrating proven compatibility with complex oxidative radical environments where simpler aliphatic amidines often degrade [1].
| Evidence Dimension | Isolated Yield of Fluoroalkylated Pyrimidine |
| Target Compound Data | 60% isolated yield |
| Comparator Or Baseline | Reaction without copper catalyst |
| Quantified Difference | Yield drops to 42% without catalyst; 0% without base |
| Conditions | 0.3 mmol 4-hydroxybenzamidine HCl, 0.9 mmol styrene, 1.5 mmol perfluorobutyl iodide, Cu(acac)2, TBHP, 70°C in THF |
Provides chemical manufacturers with a robust, quantified synthetic route to valuable fluorinated heterocycles using a stable amidine precursor.
Where this compound is the right choice for formulating precursor inks in the manufacturing of 2D/3D hybrid perovskite solar cells, leveraging its bulky aromatic structure to enhance charge carrier lifetimes and thermal stability [1].
Where this compound is the right choice for synthesizing selective, nanomolar-potency serine protease (Factor Xa) inhibitors, utilizing the para-hydroxyl group to lock into the S-1 active site [2].
Where this compound is the right choice as a primary amidine precursor in multicomponent radical-polar crossover cyclizations to produce complex fluoroalkylated pyrimidines for agrochemical or pharmaceutical libraries [3].